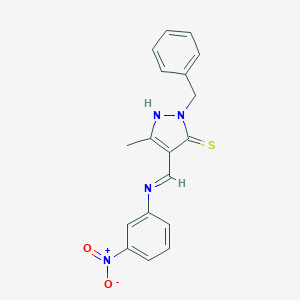
3-(2-Chlorophenyl)-2-propylquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-2-propylquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-propylquinazolin-4-one typically involves the condensation of 2-chlorobenzoyl chloride with 2-propyl anthranilic acid, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chlorophenyl)-2-propylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticonvulsant and analgesic agent.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorophenyl)-2-propylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with neuronal voltage-sensitive sodium and calcium channels, which play a crucial role in its anticonvulsant and analgesic activities. Additionally, it may interact with GABA receptors and TRPV1 channels, contributing to its overall pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chloro-phenyl)-2-propyl-3H-quinazolin-4-one
- 3-(2-Chloro-phenyl)-2-methyl-3H-quinazolin-4-one
- 3-(2-Chloro-phenyl)-2-ethyl-3H-quinazolin-4-one
Uniqueness
3-(2-Chlorophenyl)-2-propylquinazolin-4-one is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its biological activity and pharmacokinetic properties. The chloro group at the 2-position of the phenyl ring also contributes to its distinct chemical reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H15ClN2O |
|---|---|
Peso molecular |
298.8g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C17H15ClN2O/c1-2-7-16-19-14-10-5-3-8-12(14)17(21)20(16)15-11-6-4-9-13(15)18/h3-6,8-11H,2,7H2,1H3 |
Clave InChI |
AJZGITIKLUSJTM-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Cl |
SMILES canónico |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(4-chloroanilino)carbonyl]-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B377992.png)
![1-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-N-(2-methylphenyl)methanimine](/img/structure/B377993.png)

![{[2-(Benzoylamino)-3-(4-ethoxyphenyl)acryloyl]amino}acetic acid](/img/structure/B377995.png)
![2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B377996.png)

![4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B377998.png)
![2-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B377999.png)
![N-(4-{[2-(1-naphthoyl)hydrazino]carbonyl}phenyl)-1-naphthamide](/img/structure/B378001.png)
![N-(2-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1H-benzimidazol-6-yl)-1-naphthamide](/img/structure/B378002.png)
![3-Phenyl-1-oxa-2-azaspiro[4.5]dec-2-en-4-one](/img/structure/B378005.png)
![2-Bromo-4-[1-(3-bromo-4-methoxyphenyl)-2,2-dichloroethyl]-1-methoxybenzene](/img/structure/B378006.png)
![2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B378009.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(3,5-dichloro-2-methoxyphenyl)acrylonitrile](/img/structure/B378010.png)
